

Commercial Suppliers and Technical Applications of Isotopically Labeled Mifepristone for Research

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Compound of Interest		
Compound Name:	Mifepristone-13C,d3	
Cat. No.:	B12409147	Get Quote

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability and research applications of stable isotope-labeled mifepristone, specifically Mifepristone-¹³C,d³ and Mifepristone-d³. This document is intended for researchers, scientists, and professionals in drug development who require high-purity labeled compounds for quantitative analysis and mechanistic studies.

Introduction to Mifepristone and its Labeled Analogs

Mifepristone (also known as RU-486) is a synthetic steroid that acts as a potent antagonist of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2][3] Its high affinity for these receptors makes it a valuable tool in reproductive health research and for studying glucocorticoid-mediated processes.[1][2][3] Stable isotope-labeled versions of mifepristone, such as Mifepristone-¹³C,d₃ and Mifepristone-d₃, are essential for sensitive and accurate quantification in complex biological matrices, primarily serving as internal standards in mass spectrometry-based assays.[4]

Commercial Suppliers



Several reputable suppliers offer high-purity Mifepristone-¹³C,d₃ and Mifepristone-d₃ for research purposes. The following table summarizes the key suppliers and their product offerings.

Supplier	Product Name	Catalog Number	Additional Information
MedChemExpress	Mifepristone- ¹³ C,d₃	HY-13683S1	Also offers Mifepristone-d₃ and Mifepristone-d₅.[5]
Cayman Chemical	Mifepristone-d₃	10010660	Provided as a crystalline solid.[4][6]
LGC Standards	Mifepristone-d₃	TRC-M343977	Part of their extensive line of pharmaceutical reference standards. [7][8]

Technical Data and Specifications

The following tables provide a comparative summary of the technical and physical-chemical properties of Mifepristone-¹³C,d³ and Mifepristone-d³, based on data from commercial suppliers and public databases.

Chemical and Physical Properties

Property	Mifepristone-¹³C,d₃	Mifepristone-d₃
Molecular Formula	C ₂₈ ¹³ CH ₃₂ D ₃ NO ₂	C29H32D3NO2
Molecular Weight	433.62 g/mol (approx.)	432.6 g/mol
Purity	≥98%	>95% (HPLC)[7]
Appearance	Crystalline solid	Crystalline solid
Storage	-20°C	-20°C[4][7]
Solubility	Soluble in DMSO and ethanol	Soluble in Chloroform and Methanol[4]



Biological Activity of Unlabeled Mifepristone

The biological activity of the labeled compounds is identical to that of unlabeled mifepristone. The following data pertains to the parent compound.

Target Receptor	IC50	Kı
Progesterone Receptor (PR)	0.2 nM[1][2]	0.64 nM[4]
Glucocorticoid Receptor (GR)	2.6 nM[1][2]	0.1 nM[4]
Androgen Receptor (AR)	-	0.65 nM[4]
Mineralocorticoid Receptor (MR)	-	640 nM[4]
Estrogen Receptor α (ERα)	-	>200 nM[4]
Estrogen Receptor β (ERβ)	-	>750 nM[4]

Experimental Protocols

Mifepristone-¹³C,d₃ and Mifepristone-d₃ are primarily utilized as internal standards for the quantification of mifepristone in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods.[9][10][11][12][13]

Sample Preparation (Plasma)

- Spiking: To 100 μL of plasma sample, add a known concentration of Mifepristone-¹³C,d₃ or Mifepristone-d₃ solution (e.g., 10 μL of a 1 μg/mL solution).
- Protein Precipitation/Liquid-Liquid Extraction:
 - \circ Add 300 μ L of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
 - Alternatively, for liquid-liquid extraction, add 1 mL of diethyl ether, vortex for 2 minutes, and centrifuge.[9][11]



- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
- Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 μL of the mobile phase.

LC-MS/MS Analysis

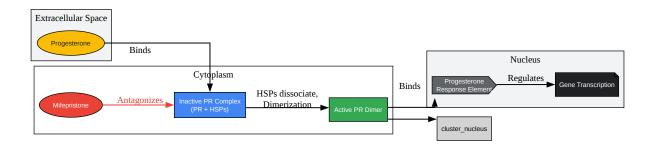
- Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 5 μm) is commonly used.[10]
- Mobile Phase: A gradient of methanol and water with 0.1% formic acid or ammonium acetate
 is a typical mobile phase system.[9][10][11]
- Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.[10]
- Injection Volume: 5-10 μL.
- Mass Spectrometry:
 - o Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Mifepristone: m/z 430.3 → 372.2
 - Mifepristone-¹³C,d₃: m/z 434.3 → 376.2 (projected)
 - Mifepristone-d₃: m/z 433.3 → 375.2 (projected)
 - The specific transitions should be optimized for the instrument being used.

Signaling Pathways

Mifepristone exerts its biological effects by blocking the signaling pathways of the progesterone and glucocorticoid receptors. The following diagrams illustrate these pathways.

Progesterone Receptor Signaling Pathway

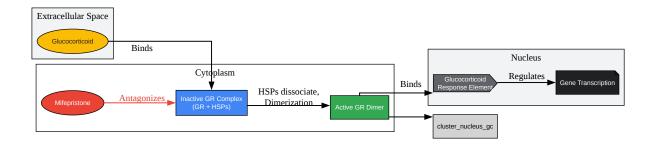




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Caption: Progesterone receptor signaling pathway and its antagonism by Mifepristone.

Glucocorticoid Receptor Signaling Pathway



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